molecular formula C11H24 B103575 3,7-Dimethylnonane CAS No. 17302-32-8

3,7-Dimethylnonane

Cat. No.: B103575
CAS No.: 17302-32-8
M. Wt: 156.31 g/mol
InChI Key: YGPVLXJHRFZYJJ-UHFFFAOYSA-N
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Description

3,7-Dimethylnonane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, specifically a dimethyl derivative of nonane. This compound is characterized by the presence of two methyl groups attached to the third and seventh carbon atoms of the nonane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction conditions include maintaining a temperature range of 0-50°C and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of corresponding alkenes or alkynes. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to achieve the desired hydrogenation. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylnonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert this compound to simpler hydrocarbons. Catalytic hydrogenation is a typical reduction method.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions often require ultraviolet light or heat to proceed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) with ultraviolet light or heat.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,7-Dimethylnonane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.

    Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized as a solvent in various industrial processes, including the production of coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 3,7-Dimethylnonane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can affect the physical properties of mixtures and influence the behavior of other compounds in solution. In biological systems, this compound may interact with cellular membranes, altering their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.

    2,6-Dimethylnonane: Another dimethyl derivative of nonane with methyl groups attached to the second and sixth carbon atoms.

    3,5-Dimethylnonane: A dimethyl derivative of nonane with methyl groups attached to the third and fifth carbon atoms.

Uniqueness

3,7-Dimethylnonane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This unique structure can result in different boiling points, melting points, and reactivity compared to other dimethyl derivatives of nonane. The specific arrangement of methyl groups also affects its interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,7-dimethylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-5-10(3)8-7-9-11(4)6-2/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPVLXJHRFZYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873315
Record name 3,7-Dimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17302-32-8
Record name 3,7-Dimethylnonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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